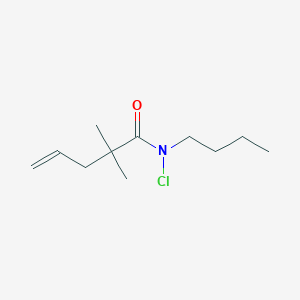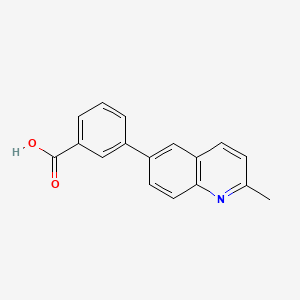![molecular formula C46H26F4N4 B15168887 6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] CAS No. 647375-64-2](/img/structure/B15168887.png)
6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diaminophenazine with 4-fluorobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the quinoxaline ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts like iron(III) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iron(III) chloride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups attached to the aromatic rings.
Applications De Recherche Scientifique
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with DNA or proteins, leading to changes in cellular functions. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4′,4′′′′-(1,4-Phenylene)bis(2,2′6′,2′′-terpyridine): Another compound with a similar phenylene core but different substituents, used in coordination chemistry and materials science.
6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): A compound with a similar fluorinated structure, used in coordination polymers.
Uniqueness
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] is unique due to its specific arrangement of fluorine atoms and quinoxaline rings, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific interactions with other molecules.
Propriétés
Numéro CAS |
647375-64-2 |
|---|---|
Formule moléculaire |
C46H26F4N4 |
Poids moléculaire |
710.7 g/mol |
Nom IUPAC |
6-[4-[2,3-bis(4-fluorophenyl)quinoxalin-6-yl]phenyl]-2,3-bis(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C46H26F4N4/c47-35-15-5-29(6-16-35)43-45(31-9-19-37(49)20-10-31)53-41-25-33(13-23-39(41)51-43)27-1-2-28(4-3-27)34-14-24-40-42(26-34)54-46(32-11-21-38(50)22-12-32)44(52-40)30-7-17-36(48)18-8-30/h1-26H |
Clé InChI |
RQFMPANDXVSFMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC7=C(C=C6)N=C(C(=N7)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-](/img/structure/B15168812.png)
![2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene](/img/structure/B15168815.png)


![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)

methanone](/img/structure/B15168862.png)

![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)


